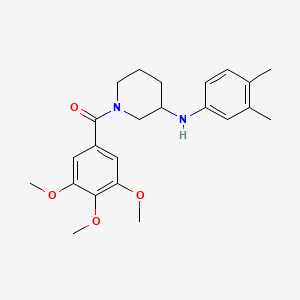
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the bithiophene family of organic compounds and has a variety of applications in biochemistry and molecular biology.
Applications De Recherche Scientifique
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has a variety of applications in scientific research. It is commonly used as a fluorescent probe for the detection of DNA and RNA. The compound can selectively bind to nucleic acids and emit fluorescence upon binding, making it a useful tool for studying the structure and function of DNA and RNA. Additionally, N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide is not fully understood. However, it is known that the compound binds to nucleic acids and can cause changes in their structure and function. This can lead to a variety of biochemical and physiological effects, including changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has several advantages for use in lab experiments. It is a highly specific and sensitive probe for the detection of nucleic acids. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to its use. The compound can be toxic to cells at high concentrations and may have off-target effects in some experimental systems.
Orientations Futures
There are many future directions for research on N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide. One area of interest is the development of new fluorescent probes based on the bithiophene scaffold. These probes could be used for a variety of applications, including the detection of other biomolecules such as proteins and lipids. Another area of interest is the development of new therapeutic agents based on N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide. These agents could be used to treat a variety of diseases, including cancer and inflammatory disorders. Finally, there is also interest in further elucidating the mechanism of action of the compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide involves the reaction of 2,3'-bithiophene-5-carboxylic acid with ammonia and potassium cyanide in the presence of a catalyst. The reaction proceeds through a series of steps and results in the formation of the desired compound. The synthesis method is well-established and has been used by many researchers in the field.
Propriétés
IUPAC Name |
N-(5-amino-3-cyano-4-thiophen-2-ylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c17-9-11-13(12-7-4-8-21-12)14(18)22-16(11)19-15(20)10-5-2-1-3-6-10/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXZGKPUJPTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053834.png)
![7-(cyclohexylmethyl)-2-[(2-ethyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053842.png)
![2-(2-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6053850.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)
![5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6053869.png)

![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)